1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine
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Overview
Description
1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine, methylamine, and phenyl isocyanide with a suitable aldehyde or ketone, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine
- 4-Cyclopropyl-1-methyl-1H-imidazol-2-amine
- 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness: 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-cyclopropyl-2-methyl-5-phenylimidazol-4-amine |
InChI |
InChI=1S/C13H15N3/c1-9-15-12(10-5-3-2-4-6-10)13(14)16(9)11-7-8-11/h2-6,11H,7-8,14H2,1H3 |
InChI Key |
LOTSSVSRLUCMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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